N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-methylthiophene-2-sulfonamide
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Description
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H17ClN2O2S3 and its molecular weight is 412.97. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antimicrobial Activities
Research has explored the synthesis of sulfonamide derivatives, including structures similar to N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-methylthiophene-2-sulfonamide, for their potential antiviral and antimicrobial activities. For instance, Zhuo Chen et al. (2010) synthesized a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, revealing that some compounds exhibited anti-tobacco mosaic virus activity, suggesting potential for agricultural applications or antiviral drug development Chen et al., 2010. Furthermore, S. Abbas et al. (2022) synthesized new derivatives of sulfonamide with thiazole rings, testing their antimicrobial properties and identifying compounds with moderate effects against Gram-positive bacteria, highlighting the compound's potential in addressing antibiotic resistance Abbas et al., 2022.
Antiproliferative and Anticancer Potential
The compound and its derivatives have also been explored for their antiproliferative and anticancer activities. Shimaa M. Abd El-Gilil (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives, finding that certain compounds showed significant cytotoxic activity against human cell lines, including lung and liver carcinoma cells El-Gilil, 2019. This indicates the potential of sulfonamide derivatives in cancer therapy, with specific compounds showing promising results against different types of cancer cells.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S3/c1-11-3-8-16(23-11)25(21,22)19-10-9-15-12(2)20-17(24-15)13-4-6-14(18)7-5-13/h3-8,19H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCLOPNBAVERRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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